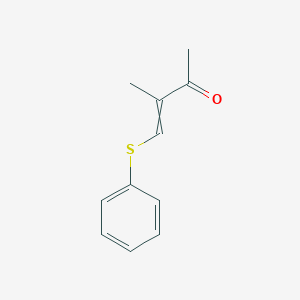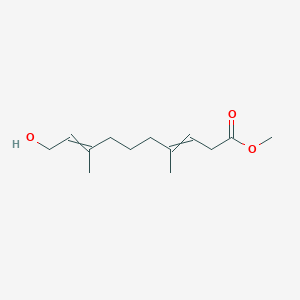
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is an organic compound with the molecular formula C13H22O3. It is a methyl ester derivative of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid. This compound is characterized by its unique structure, which includes a hydroxyl group, two double bonds, and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate typically involves the esterification of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of double bonds.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 10-oxo-4,8-dimethyldeca-3,8-dienoate.
Reduction: Formation of methyl 10-hydroxy-4,8-dimethyldecanoate.
Substitution: Formation of methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate.
Aplicaciones Científicas De Investigación
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects by binding to specific proteins or enzymes, altering their activity and leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 10-hydroxy-4,8-dimethyldecanoate: Similar structure but lacks the double bonds.
Methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate: Similar structure but with a chlorine substitution at the hydroxyl group.
10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid: The parent acid of the ester.
Uniqueness
Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and ester groups, along with the double bonds, makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
111351-07-6 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate |
InChI |
InChI=1S/C13H22O3/c1-11(7-8-13(15)16-3)5-4-6-12(2)9-10-14/h7,9,14H,4-6,8,10H2,1-3H3 |
Clave InChI |
CJWOUYCGEGCXFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(=O)OC)CCCC(=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


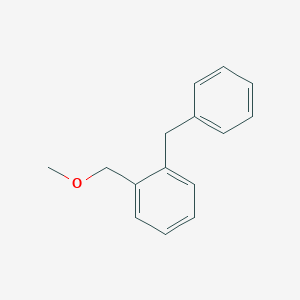

![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
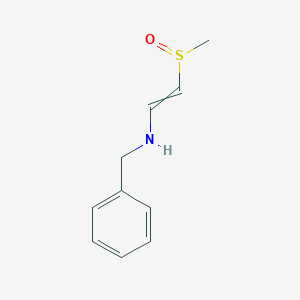
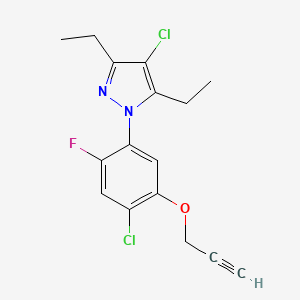


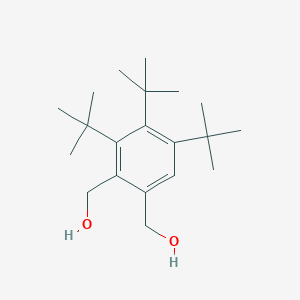
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

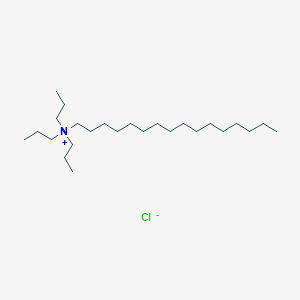
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)

